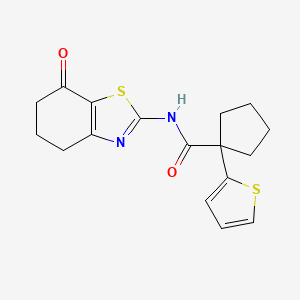![molecular formula C16H14N2O3 B6581695 N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide CAS No. 943822-70-6](/img/structure/B6581695.png)
N-{[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide
Descripción general
Descripción
N-{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide (also known as N-{[5-(Furan-2-yl)-1,2-oxazol-3-yl]methyl}-2-phenylacetamide or NFP) is an organic compound that has been studied for its potential medical applications. NFP is a derivative of the naturally occurring compound phenylacetamide and is made up of a fused bicyclic ring system containing a five-membered furan ring and a three-membered oxazole ring. It has been widely used in research studies due to its ability to act as a ligand for various receptors and enzymes.
Aplicaciones Científicas De Investigación
NFP has been studied for its potential medical applications. It has been used as a ligand in studies of opioid receptors, serotonin receptors, and various enzymes. In addition, it has been used as a tool to study the pharmacology of various drugs, as well as to study the effects of various compounds on the nervous system. NFP has also been used in studies of the effects of various drugs on the cardiovascular system.
Mecanismo De Acción
NFP acts as a ligand for various receptors and enzymes. It binds to opioid receptors, serotonin receptors, and various enzymes and modulates their activity. It has also been shown to interact with various other receptors and enzymes, such as GABAA, NMDA, and 5-HT2A receptors.
Biochemical and Physiological Effects
NFP has been shown to have various biochemical and physiological effects. It has been shown to modulate the activity of various receptors and enzymes, which can lead to a variety of effects. For example, it has been shown to affect the release of various neurotransmitters, such as dopamine, serotonin, and norepinephrine. It has also been shown to affect the activity of various enzymes, such as tyrosine hydroxylase, monoamine oxidase, and cyclooxygenase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
NFP has several advantages for lab experiments. It is relatively easy to synthesize, and it is a relatively stable compound. It is also relatively non-toxic and has a low melting point, making it easy to handle in the lab. However, it is also relatively expensive and can be difficult to obtain in large quantities.
Direcciones Futuras
NFP has potential for a variety of applications in the medical and scientific fields. It could be used to study the pharmacology of various drugs, as well as to study the effects of various compounds on the nervous system and cardiovascular system. It could also be used to study the effects of various drugs on the immune system and to study the effects of various compounds on the metabolism. Additionally, it could be used to study the effects of various compounds on the development and progression of various diseases. Finally, it could be used to develop novel drugs and therapeutic agents.
Propiedades
IUPAC Name |
N-[[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N2O3/c19-16(9-12-5-2-1-3-6-12)17-11-13-10-15(21-18-13)14-7-4-8-20-14/h1-8,10H,9,11H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMBJZBDDBZDWOY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NCC2=NOC(=C2)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-2-phenylacetamide | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(4-cyclopropanecarbonyl-1,4-diazepan-1-yl)phenyl]-1H-indole-3-carboxamide](/img/structure/B6581618.png)
![2-(1H-indol-1-yl)-1-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}ethan-1-one](/img/structure/B6581622.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N-[2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B6581634.png)

![N-(4-{[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]sulfamoyl}phenyl)acetamide](/img/structure/B6581649.png)
![N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-1H-indole-3-carboxamide](/img/structure/B6581653.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(pyrrolidine-1-sulfonyl)benzamide](/img/structure/B6581654.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6581660.png)
![N-(3-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B6581661.png)
![3-{[(3,5-dimethoxyphenyl)methyl]sulfanyl}-6-(4-methoxyphenyl)pyridazine](/img/structure/B6581663.png)
![N-[4-({[2-(cyclohex-1-en-1-yl)ethyl]carbamoyl}methyl)-1,3-thiazol-2-yl]thiophene-3-carboxamide](/img/structure/B6581676.png)
![2-chloro-6-fluoro-N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}benzamide](/img/structure/B6581690.png)
![3-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-N-{[5-(4-methylphenyl)-1,2-oxazol-3-yl]methyl}propanamide](/img/structure/B6581700.png)